molecular formula C7H4BrNO2 B024851 6-Bromo-2-benzoxazolinone CAS No. 19932-85-5

6-Bromo-2-benzoxazolinone

Cat. No. B024851
CAS RN: 19932-85-5
M. Wt: 214.02 g/mol
InChI Key: DDNKJFBQMQOIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-benzoxazolinone is a chemical compound that belongs to the benzoxazolinone class. These compounds are known for their diverse biological activities and applications in chemical synthesis. 6-Bromo-2-benzoxazolinone serves as a key intermediate in the synthesis of various pharmacologically active molecules and in the development of organic materials.

Synthesis Analysis

The synthesis of 6-Bromo-2-benzoxazolinone and its derivatives involves several steps, including the Buchwald–Hartwig amination and condensation reactions. A notable method includes reacting 6-bromobenzo[h]quinazolinones with morpholine under Buchwald–Hartwig conditions to obtain 6-(morpholin-4-yl) derivatives, indicating the versatility of bromo-substituted compounds in facilitating nucleophilic substitutions and coupling reactions (Nowak et al., 2014).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-benzoxazolinone includes a bromine atom attached to the benzoxazolinone ring, which significantly affects its chemical reactivity and physical properties. The presence of the bromine atom makes it a valuable intermediate for further functionalization and synthesis of complex organic molecules.

Chemical Reactions and Properties

6-Bromo-2-benzoxazolinone participates in various chemical reactions, including nucleophilic substitution and coupling reactions. Its bromine atom can be replaced with other groups, enabling the synthesis of a wide range of benzoxazolinone derivatives. These compounds exhibit significant biological activities, including anticancer activities, as demonstrated by their effects on different cell lines (Nowak et al., 2014).

Scientific Research Applications

  • Embryonic Development : 6-methoxy-2-benzoxazolinone, a derivative of tryptophan, was found to increase abnormal embryo development and morphogenesis in vitro, suggesting potential implications for human reproduction (Chan & Ng, 1994).

  • Pharmacological Activities : Synthesized 6-bromoquinazolinone derivatives, which include 6-Bromo-2-benzoxazolinone, demonstrate promising anti-bacterial, anti-inflammatory, and analgesic properties (Rajveer et al., 2010).

  • Analgesic Properties : Studies have shown that 6-acylbenzoxazolinones exhibit higher analgesic properties than their parent heterocycle, opening up possibilities for central nervous-system drug development (Candan et al., 2000).

  • Metabolism in Humans : Urinary metabolites of 6-benzoyl benzoxazolinone include various N-methylated, monohydroxylated, and hydroxylated compounds, some exhibiting an amino-5-benzoyl phenol structure (Bastide et al., 1991).

  • Agricultural Applications : 6-methoxy-benzoxazolinone (MBOA) inhibits the growth of Xanthomonas stewartii, suggesting its potential use in controlling bacterial wilt in sweet corn (Whitney & Mortimore, 1961).

  • Blood Pressure and CNS Effects : Derivatives such as 6-(amino-2 ethyl) benzoxazolinones have significant effects on arterial blood pressure and the central nervous system, in addition to their potential as analgesics (Caignard et al., 1985).

  • COX-2 and 5-Lipooxygenase Inhibition : Derivatives from Acanthus ilicifolius Linn, such as 2-Benzoxazolinone and its derivatives, have potential as dual inhibitors of COX-2 and 5-Lipooxygenase enzymes, indicating possible anti-inflammatory effects without side effects (Saranya et al., 2014).

  • Antimicrobial Activity : Various synthesized compounds, including 3-(4-bromo benzoylmethyl)-5-chloro-2-benzoxazolinone, have shown promising antimicrobial activity against bacteria and yeast-like fungi (Erol, Caliş & Yuluǧ, 1996).

  • Anti-nociceptive Activity : Novel 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinone derivatives demonstrate anti-nociceptive activity in animals (Calis, Gökhan & Erdoğan, 2001).

  • Auxin-Induced Growth Inhibition : Benzoxazolinones can inhibit auxin-induced growth in maize, with the inhibitory activity enhanced at the C-6 position (Hoshi-Sakoda et al., 1994).

Safety And Hazards

6-Bromo-2-benzoxazolinone is harmful if swallowed and causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

6-bromo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNKJFBQMQOIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173710
Record name 2-Benzoxazolinone, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-benzoxazolinone

CAS RN

19932-85-5
Record name 6-Bromo-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19932-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-benzoxazolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-benzoxazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of benzoxazolinone (20 g, 0.148 mol) in 220 mL glacial acetic acid was added N-bromosuccinimide (NBS, 26.36 g, 0.148 mol), and the reaction mixture was stirred at room temperature for 63 hours before pouring into 1500 mL water. The precipitated product was washed thoroughly with water upon collection and recrystallized from EtOH to give 6-bromo-3H-benzoxazol-2-one (9) (25.09 g, 79%): Theory: C, 39.28; H, 1.88; N, 6.54; Br, 37.33. Found: C, 39.36; H, 2.02; N, 6.36; Br, 37.43. MP 192-194° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.36 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of glacial acetic acid (1500 ml) was added sodium acetate (222 g, 2.70 mole) and 2-benzoxazolinone (300 g, 2.22 mole). The suspension was cooled to 15° C. bromine (118 ml, 2.29 mole) added dropwise over 1 h and the mixture stirred for 12 h at ambient temperature. The solids were then filtered, washed with H2O (3×500 ml) and dried under vacuum to give the title compound as a white solid (374 g, 89.7%): mp 186.0-187.0° C.: 1H NMR (DMSO-d6) δ 11.8 (s, 1 H), 7.6 (s, 1 H), 7.3 (d, J=8.0 Hz, 1 H), 7.0 (d, J=8.0 Hz, 1 H).
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Yield
89.7%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 3H-benzooxazol-2-one (20 g, 0.15 mol) in DCM (500 mL) was added bromine (8.34 mL, 0.16 mol). After stirring at room temperature for 19.5 h, the orange precipitate that had formed was filtered off and washed with DCM until the orange color was washed out. The filtrate was concentrated to approximately 33% of its original volume and filtered and washed as before. The combined solids weighed 28.36 g. 1H NMR indicated the product was clean albeit contained ca. 8-9% starting material meaning the true yield of product was 26.72 g, 84%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8.34 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 2-benzoxazolinone (3.00 g, 22.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (3.49 g, 12.2 mmol), and trifluoromethanesulfonic acid (5.00 g, 33.3 mmol) in dichloromethane (100 mL) at room temperature was protected from light, stirred for 1 hour, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 50% ethyl acetate/hexanes to provide the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-benzoxazolinone
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-benzoxazolinone
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-benzoxazolinone
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-benzoxazolinone
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-benzoxazolinone
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-benzoxazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.